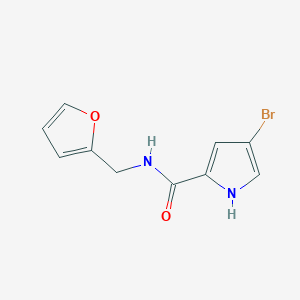
4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique structure and properties that make it an attractive candidate for drug development. In
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in various cellular processes including cell proliferation and apoptosis. Inhibition of GSK-3β activity has been linked to the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities, making it ideal for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments. This can be overcome by using appropriate solvents or formulations.
Future Directions
There are several future directions for research on 4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of GSK-3β that can be used for the treatment of various diseases. Another area of research is the investigation of the anti-inflammatory and anti-oxidant properties of this compound in animal models of chronic inflammatory diseases. Additionally, the potential use of this compound as a drug delivery system for targeted therapy is also an area of interest.
Conclusion:
In conclusion, 4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide involves the reaction of furan-2-ylmethanamine with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with acetic anhydride to yield the final product. This method has been optimized for high yield and purity and is widely used in research laboratories.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis and multiple sclerosis.
properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-4-9(12-5-7)10(14)13-6-8-2-1-3-15-8/h1-5,12H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJRWRYYYHQXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
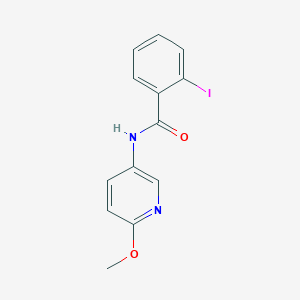
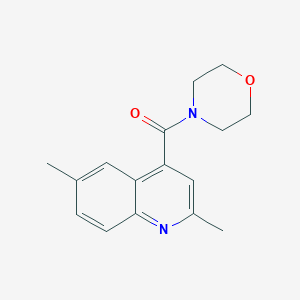

![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
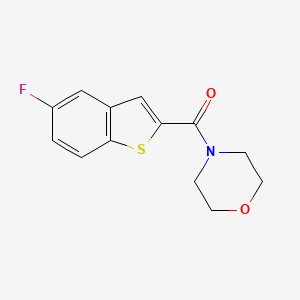
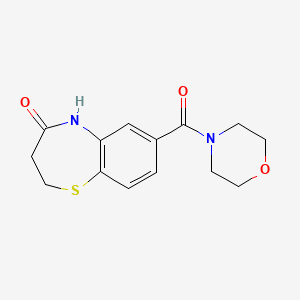


![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)
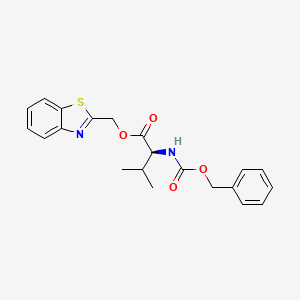
![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
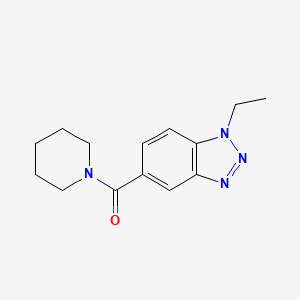
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)